molecular formula C10H12FN3O2 B7549260 (3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine

(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine

Cat. No. B7549260
M. Wt: 225.22 g/mol
InChI Key: ZNBDCZKQDHZEMH-ZETCQYMHSA-N
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Description

(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and development of cancer cells and inflammation. The compound has also been found to modulate certain neurotransmitters that are involved in the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been found to modulate certain neurotransmitters that are involved in the development of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine in lab experiments is its potential therapeutic applications. The compound has shown promising results in treating various diseases, such as cancer, inflammation, and neurological disorders. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine. One of the directions is to further investigate the mechanism of action of this compound. Understanding the mechanism of action can help in the development of more effective therapeutic applications. Another direction is to study the toxicity of this compound in more detail. This can help in the development of safer and more effective therapeutic applications. Additionally, further studies are needed to determine the potential of this compound in treating other diseases, such as cardiovascular diseases and metabolic disorders.

Synthesis Methods

(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine has been synthesized using various methods. One of the most commonly used methods involves the reaction of 3-fluoro-2-nitroaniline with (S)-proline in the presence of a reducing agent. The reaction takes place in a solvent under controlled temperature and pressure conditions. The resulting product is purified using various techniques, such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in treating various diseases, such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13/h1-3,7H,4-6,12H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBDCZKQDHZEMH-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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